molecular formula C10H9ClO3 B3037005 6-Chlorochroman-2-carboxylic acid CAS No. 40026-24-2

6-Chlorochroman-2-carboxylic acid

Cat. No. B3037005
CAS RN: 40026-24-2
M. Wt: 212.63 g/mol
InChI Key: UIVQVPBZOASIML-UHFFFAOYSA-N
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Description

6-Chlorochroman-2-carboxylic acid is a chemical compound with the molecular formula C10H9ClO3 . It has a molecular weight of 212.63 . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClO3/c11-7-2-4-8-6 (5-7)1-3-9 (14-8)10 (12)13/h2,4-5,9H,1,3H2, (H,12,13) . This code provides a specific description of the molecule’s structure. Visualization of the molecule can be done using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in dry conditions at 2-8°C . The compound has a molecular weight of 212.63 and a molecular formula of C10H9ClO3 . The exact physical properties such as density, boiling point, and melting point are not provided in the search results .

Scientific Research Applications

Antilipidemic Activity

6-Chlorochroman-2-carboxylic acid and its analogs have been studied for their antilipidemic properties. Research demonstrates that ethyl 6-chlorochroman-2-carboxylate, an analog of this compound, exhibits effective antitriglyceridemic and anticholesterolemic properties in various rat models. This suggests potential applications in the treatment of hyperlipidemia (Cavestri et al., 2006).

Synthesis of 5-HT4 Receptor Agonists

This compound derivatives serve as key intermediates in synthesizing potent 5-HT4 receptor agonists. A practical and efficient synthetic route has been developed for 5-amino-6-chlorochroman-8-carboxylic acid, indicating its significant role in the development of medications targeting the 5-HT4 receptor (Mohammed et al., 2014).

Application in Liquid Crystal Technology

Chiral 2-methylchroman-2-carboxylic acid derivatives, structurally related to this compound, have been synthesized and used as chiral dopants for nematic liquid crystals. This indicates potential applications in the field of liquid crystal technology and display systems (Shitara et al., 2000).

Biotransformation and Synthesis of Chiral Compounds

The compound has been used in studies involving biotransformation processes. For example, Lactobacillus paracasei has been utilized as a biocatalyst for synthesizing (S)-6-chlorochroman-4-ol, demonstrating the compound's role in producing chiral secondary alcohols, which are valuable precursors for drug synthesis and other industrial applications (Şahin, 2020).

Chromone-Based Ligand Discovery

Chromone-2-carboxylic acids, including this compound derivatives, have been synthesized efficiently through microwave-assisted processes. This methodology provides a pathway to accelerate the discovery of chromone-based multitarget-directed ligands, highlighting its importance in pharmaceutical research and drug discovery (Cagide et al., 2019).

Safety and Hazards

The safety information for 6-Chlorochroman-2-carboxylic acid indicates that it has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. Precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

6-chloro-3,4-dihydro-2H-chromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVQVPBZOASIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)OC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874153
Record name 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 6-CHLORO-2,3-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40026-24-2
Record name 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 6-CHLORO-2,3-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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